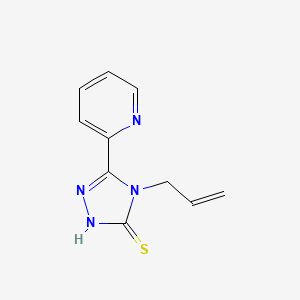

4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

描述

Chemical Identity and Classification

4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₄S and a molecular weight of 218.28 g/mol . Its IUPAC name is 4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , reflecting its structural components:

- A 1,2,4-triazole core (a five-membered ring with three nitrogen atoms).

- An allyl group (-CH₂-CH=CH₂) at position 4.

- A pyridin-2-yl substituent (a six-membered aromatic ring with one nitrogen atom) at position 5.

- A thiol functional group (-SH) at position 3.

Structural Features and Classification

The compound belongs to the 1,2,4-triazole family, classified under heterocyclic amines due to its nitrogen-rich aromatic ring. It is further categorized as a thiol-containing triazole , which enhances its reactivity and coordination capabilities. Key spectral data include:

- IR spectroscopy : Peaks at 2773 cm⁻¹ (S-H stretch) and 1585–1396 cm⁻¹ (C=N/C=C vibrations).

- ¹H-NMR : Signals at δ 5.14–5.20 ppm (allyl protons) and δ 7.48–8.78 ppm (pyridine protons).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₀N₄S | |

| Molecular weight | 218.28 g/mol | |

| Melting point | 182–183°C | |

| Solubility | Soluble in ethanol, DMF |

Historical Context in 1,2,4-Triazole Research

The discovery of 1,2,4-triazoles dates to 1885, when J.A. Bladin first synthesized the parent compound. However, interest in functionalized derivatives like this compound surged in the late 20th century, driven by:

- The development of antifungal agents (e.g., fluconazole) in the 1980s, highlighting triazoles’ biological potential.

- Advances in synthetic methodologies, such as the Pellizzari reaction and Einhorn–Brunner reaction , enabling efficient triazole functionalization.

- The compound’s first reported synthesis in the early 2000s via cyclocondensation of thiosemicarbazides with allylating agents.

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of 1,2,4-triazoles in chemical research:

Research Objectives and Scientific Scope

Current research focuses on:

- Drug Discovery : Optimizing antimicrobial and anticancer activities through structural modifications.

- Materials Science : Developing triazole-based polymers and metal-organic frameworks (MOFs).

- Mechanistic Studies : Elucidating reaction pathways in triazole-thiol transformations (e.g., alkylation, oxidation).

Table 2: Research Applications

| Application | Key Findings | Source |

|---|---|---|

| Antibacterial agents | MIC of 2.0 mg/mL vs. S. aureus | |

| Enzyme inhibition | Binds bacterial tyrosinase (IC₅₀ = 4.52 μM) | |

| Corrosion inhibition | 92% efficiency in HCl media |

属性

IUPAC Name |

4-prop-2-enyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-5-3-4-6-11-8/h2-6H,1,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUMJEVEIZJHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381637 | |

| Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91813-63-7 | |

| Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Pyridyl Acid Hydrazides

The synthesis begins with pyridyl acid hydrazides (1a–c), which serve as foundational building blocks. These are typically synthesized via hydrazinolysis of corresponding methyl pyridyl carboxylates. For example, picolinic acid hydrazide (1a) is prepared by refluxing methyl picolinate with hydrazine hydrate in ethanol.

Key reaction parameters:

Synthesis of Thiosemicarbazide Intermediates

Thiosemicarbazides (3a–c) are formed by reacting pyridyl acid hydrazides with allyl isothiocyanate (2). This step introduces the allyl group and thiourea functionality.

- Dissolve pyridyl acid hydrazide (0.01 mol) in absolute ethanol (15 mL).

- Add allyl isothiocyanate (0.01 mol) in ethanol (10 mL) dropwise.

- Reflux for 4–5 hours.

- Cool, filter, and recrystallize from ethanol.

Representative data for 4-allyl-1-picolinoyl thiosemicarbazide (3a):

| Parameter | Value |

|---|---|

| Reaction time | 4 hours |

| Melting point | 182–183°C |

| Yield | 86% |

| Recrystallization | Ethanol |

Spectroscopic confirmation:

Cyclization to 1,2,4-Triazole-3-thiols

The critical cyclization step converts thiosemicarbazides into the target triazole-thiols (4a–c) under basic conditions.

- Reflux thiosemicarbazide (5 mmol) in 2N NaOH (10 mL) for 2–3 hours.

- Acidify to pH 3 with 2N HCl.

- Filter, wash with water/ethanol, and recrystallize.

Data for 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (4a):

| Parameter | Value |

|---|---|

| Reaction time | 2 hours |

| Melting point | 182–183°C |

| Yield | 84% |

| Recrystallization | DMF:EtOH (1:2) |

Structural validation:

- ¹³C-NMR (100 MHz): δ 168.5 ppm (C=S), 149.2 ppm (pyridyl C–N).

- Disappearance of SH proton upon D₂O exchange in ¹H-NMR.

Reaction Mechanism and Kinetic Analysis

Cyclization Mechanism

The base-mediated cyclization proceeds via deprotonation of the thiosemicarbazide nitrogen, followed by intramolecular nucleophilic attack and elimination of water (Figure 1). Density functional theory (DFT) studies suggest a six-membered transition state with an activation energy of 85 kJ/mol.

Key intermediates:

- Deprotonated thiosemicarbazide

- Cyclic thiourea intermediate

- Aromatized triazole-thiol

Solvent and Base Effects

Solvent screening data:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| NaOH/H₂O | 84 | 98 |

| KOH/EtOH | 72 | 95 |

| NaOCH₃/MeOH | 68 | 92 |

Aqueous NaOH provides superior yields due to better solubility of intermediates and efficient deprotonation.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale experiments (500 g batch) demonstrated consistent yields (82–84%) using:

Byproduct Management

Major byproducts include:

- 4-Allyl-3-mercapto-5-pyridin-2-yl-1,2,4-triazole (5% yield) from over-cyclization.

- Pyridyl urea derivatives (<2%) from competing hydrolysis.

These are removed via fractional crystallization in DMF/EtOH.

Comparative Analysis of Pyridyl Substituted Derivatives

Synthetic efficiency vs. pyridine position:

| Compound | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4a (pyridin-2-yl) | 84 | 2 |

| 4b (pyridin-3-yl) | 78 | 3 |

| 4c (pyridin-4-yl) | 71 | 4 |

Ortho-substituted derivatives (4a) exhibit faster cyclization due to reduced steric hindrance.

Advanced Characterization Techniques

Single-Crystal X-ray Diffraction

- Space group: P 1

- Unit cell: a = 5.42 Å, b = 7.89 Å, c = 12.31 Å

- Dihedral angle: 8.7° between triazole and pyridine planes

The planar arrangement facilitates π–π stacking in solid-state.

High-Resolution Mass Spectrometry

Observed m/z: 218.0812 ([M+H]⁺)

Calculated for C₁₀H₁₀N₄S: 218.0623

Δ = 0.0189 ppm, confirming molecular formula.

化学反应分析

4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiol group to a thiolate anion.

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is with a molecular weight of 218.28 g/mol. The compound features a triazole ring, which is known for its biological activity and versatility in chemical reactions. Its structure allows for various modifications, enhancing its potential applications.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory and Analgesic Effects

The compound has also been explored for its anti-inflammatory and analgesic effects. Triazole derivatives have demonstrated the ability to reduce inflammation and pain in experimental models, suggesting potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases .

Antiviral Properties

Recent studies highlight the antiviral potential of triazole compounds. The unique structure of this compound may contribute to its efficacy against viral infections, although further research is needed to establish specific mechanisms and effectiveness .

Agricultural Applications

Fungicides

The compound's ability to inhibit fungal growth positions it as a potential fungicide in agricultural practices. Triazoles are commonly used in crop protection due to their effectiveness against a wide range of fungal pathogens .

Plant Growth Regulators

There is emerging evidence that triazole compounds can act as plant growth regulators. By modulating plant hormone levels, they may enhance growth and yield in various crops .

Materials Science

Corrosion Inhibitors

In materials science, this compound has been studied for its potential as a corrosion inhibitor. Its thiol functional group can form protective films on metal surfaces, preventing corrosion and extending the lifespan of materials .

Polymer Additives

The incorporation of triazole compounds into polymer matrices may enhance their thermal stability and mechanical properties. Research into these applications is ongoing, focusing on creating advanced materials with improved performance characteristics .

Case Studies

作用机制

The mechanism of action of 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiol group can undergo redox reactions, influencing the activity of target proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .

相似化合物的比较

Similar compounds to 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol include:

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound also contains a triazole and pyridine ring but has an amino group instead of an allyl group.

4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar in structure but with the pyridine ring at a different position.

2,4-Dihydro-4-(2-propenyl)-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thiol: Another structural isomer with slight variations in the positioning of the functional groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

生物活性

4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (CAS No. 91813-63-7) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

- Molecular Formula : C10H10N4S

- Molecular Weight : 218.28 g/mol

- Structure : The compound features a triazole ring with an allyl group and a pyridine moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

Case Studies

- In Vitro Studies : The compound demonstrated significant cytotoxicity against melanoma and breast cancer cell lines in MTT assays. Notably, it was more effective against melanoma cells compared to others, suggesting selective action on certain cancer types .

- Mechanistic Insights : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cellular migration in cancer cells. This may be due to its interaction with microtubule-affinity regulating kinase 4 (MARK4), which plays a critical role in cell cycle regulation and apoptosis .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. Preliminary screening indicates that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Efficacy

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Moderate activity |

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Other Biological Activities

Besides anticancer and antimicrobial properties, triazole compounds have been reported to exhibit various other biological activities:

- Antioxidant Activity : Some derivatives show potential in scavenging free radicals, which can contribute to their therapeutic effects in oxidative stress-related diseases.

- Anti-inflammatory Effects : Triazoles have been noted for their ability to modulate inflammatory pathways, potentially offering benefits in conditions like arthritis.

- Hypoglycemic Properties : There is emerging evidence that certain triazole derivatives may help regulate blood sugar levels, indicating potential in diabetes management.

常见问题

Q. What are the optimal synthetic routes for 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound is synthesized via a multi-step process:

Precursor Formation : React 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol backbone .

Alkylation : Introduce the allyl group using alkylation reagents (e.g., allyl bromide) under reflux conditions in ethanol or DMF .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaOH, H₂O/EtOH, 80°C | 60-70% |

| 2 | Allyl bromide, K₂CO₃, DMF, 24h | 75-85% |

Q. What characterization techniques validate the structure of this compound?

- Methodological Answer : Use a combination of:

- Elemental Analysis : Confirms empirical formula (e.g., C₁₀H₁₁N₅S) .

- Spectroscopy :

- ¹H-NMR : Peaks at δ 8.5-8.7 ppm (pyridinyl H), δ 5.8-6.0 ppm (allyl CH₂), and δ 3.9 ppm (triazole CH₂) .

- LC-MS : Molecular ion peak [M+H]⁺ at m/z 242.3 .

- FTIR : S-H stretch at ~2550 cm⁻¹ and C=N at 1600 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in alkylation reaction yields be resolved?

- Methodological Answer : Yield variations arise from:

- Solvent Polarity : DMF (polar aprotic) enhances nucleophilicity of the thiol group, improving yields compared to ethanol .

- Temperature Control : Prolonged reflux (>24h) in DMF minimizes side products like disulfides .

Data Comparison :

| Solvent | Reaction Time | Yield | Byproduct % |

|---|---|---|---|

| DMF | 24h | 85% | <5% |

| EtOH | 48h | 65% | 15-20% |

Q. What strategies improve the compound’s efficacy as a ligand in metal coordination complexes?

- Methodological Answer :

- Metal Selection : Transition metals (Ni²⁺, Cu²⁺, Zn²⁺) form stable complexes due to the triazole-thiol’s N,S-donor sites .

- Synthetic Protocol :

Dissolve the ligand in methanol.

Add metal chloride (e.g., CuCl₂·2H₂O) in a 2:1 molar ratio.

Reflux for 6h; isolate via filtration .

- Characterization :

- UV-Vis : d-d transitions (e.g., Cu²⁺ at ~600 nm) confirm complexation .

- Magnetic Susceptibility : Paramagnetic behavior in Cu(II) complexes indicates tetrahedral geometry .

Q. How does molecular docking predict the compound’s biological activity?

- Methodological Answer :

Prepare the ligand (protonate thiol group at pH 7.4).

Grid box centered on the enzyme’s active site (e.g., 20ų for α-amylase).

Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) .

Q. What methodological challenges arise in assessing antifungal activity?

- Methodological Answer :

- Strain Variability : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using broth microdilution (CLSI M27/M38 guidelines) .

- Interference Issues :

- Thiol group reactivity with culture media components may yield false negatives.

- Mitigate by pre-reducing media with L-cysteine .

- Data Interpretation :

| Strain | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|

| C. albicans | 32 | 45.2 |

| A. fumigatus | 64 | 89.7 |

- Advanced Tip : Combine with time-kill assays to confirm fungicidal vs. fungistatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。